molecular formula C11H16N6 B12223840 9-ethyl-6-(piperazin-1-yl)-9H-purine

9-ethyl-6-(piperazin-1-yl)-9H-purine

Cat. No.: B12223840
M. Wt: 232.29 g/mol
InChI Key: ZCMJVFXKISZHPZ-UHFFFAOYSA-N
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Description

9-ethyl-6-(piperazin-1-yl)-9H-purine (CAS 1554330-46-9) is a purine-based chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This compound features a molecular formula of C11H16N6 and a molecular weight of 232.28 g/mol. Its structure serves as a versatile core for the synthesis of novel bioactive molecules, particularly in the development of ligands for the cannabinoid receptor system. Scientific studies have established this purine-piperazine scaffold as a key intermediate in the exploration of peripherally restricted Cannabinoid Receptor 1 (CB1) antagonists . Research in this area aims to develop potential therapeutic agents for serious metabolic conditions—such as obesity, liver disease, and dyslipidemias—while seeking to minimize adverse central nervous system effects that have limited earlier generations of CB1-targeting drugs . The piperazine moiety within the structure provides a synthetic handle for further functionalization, allowing researchers to modulate the compound's physical properties, binding affinity, and selectivity . As a foundational building block in drug discovery, this compound enables the investigation of critical structure-activity relationships (SAR). All products are intended for research purposes in a controlled laboratory environment. This product is not intended for human or animal diagnostic or therapeutic use.

Properties

Molecular Formula

C11H16N6

Molecular Weight

232.29 g/mol

IUPAC Name

9-ethyl-6-piperazin-1-ylpurine

InChI

InChI=1S/C11H16N6/c1-2-16-8-15-9-10(16)13-7-14-11(9)17-5-3-12-4-6-17/h7-8,12H,2-6H2,1H3

InChI Key

ZCMJVFXKISZHPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CCNCC3

Origin of Product

United States

Preparation Methods

Alkylation Reaction

Reagents and Conditions :

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Solvent : Dimethyl sulfoxide (DMSO) or ethanol
  • Ethylating Agent : Ethyl bromide or ethyl iodide
  • Temperature : Reflux (80–100°C)
  • Time : 6–12 hours

Mechanism :

  • Deprotonation : The purine’s N9-H is deprotonated by the base, forming a nucleophilic intermediate.
  • Nucleophilic Attack : The ethyl halide undergoes alkylation at the 9-position, yielding 6-chloro-9-ethyl-9H-purine.

Example Protocol :

  • Dissolve 6-chloropurine (1 eq) in DMSO with K₂CO₃ (2 eq).
  • Add ethyl bromide (1.5 eq) and stir under reflux for 8 hours.
  • Filter and recrystallize to isolate the product.

Yield : ~70–85% (based on analogous reactions in).

Alternative Routes

One-Pot Synthesis

A streamlined approach combines alkylation and substitution in a single step.

  • Step 1 : Alkylation of 6-chloropurine with ethyl bromide.
  • Step 2 : Immediate substitution with piperazine without isolating intermediates.

Advantages : Reduced purification steps, higher throughput.

Microwave-Assisted Synthesis

Conditions :

  • Microwave : 250 W, 2 minutes at 200°C (as in).
  • Solvent : Ethanol or DMF.

Yield : ~80–90% (enhanced reaction rate reduces side products).

Key Challenges and Solutions

Challenge Solution Reference
Low solubility of intermediates Use polar aprotic solvents (DMSO, DMF) or co-solvents (ethanol/water).
Competitive reactions Optimize stoichiometry (e.g., excess piperazine minimizes unreacted starting material).
Regioselectivity Ensure 6-chloro specificity via steric/electronic control (e.g., bulky substituents).

Analytical Characterization

Techniques :

  • NMR : Confirm ethyl (δ 1.3–1.5 ppm, triplet) and piperazinyl (δ 3.0–3.5 ppm, multiplet) signals.
  • HRMS : Validate molecular formula (C₁₁H₁₆N₆, m/z = 232.2849).
  • Melting Point : ~170–175°C (analogous to).

Comparison of Synthetic Routes

Method Advantages Limitations
Stepwise Alkylation High purity, scalability. Multi-step process, longer time.
One-Pot Synthesis Efficiency, cost-effective. Risk of side reactions.
Microwave-Assisted Rapid reaction, improved yield. Requires specialized equipment.

Industrial-Scale Production

Optimization Strategies :

  • Continuous Flow Reactors : Enhance heat/mass transfer for scalability.
  • Catalyst-Free Conditions : Reduce costs (e.g., use Et₃N instead of transition metals).
  • Crystallization : Use antisolvents (e.g., hexane) to isolate the product efficiently.

Chemical Reactions Analysis

Types of Reactions

9-ethyl-6-(piperazin-1-yl)-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine N-oxides, while reduction can produce various reduced purine derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that 9-ethyl-6-(piperazin-1-yl)-9H-purine exhibits promising antiviral properties. It has been investigated for its potential effectiveness against various viral infections, particularly those resistant to existing antiviral therapies. Studies have shown that the compound may inhibit viral replication by interacting with specific viral enzymes or receptors.

Anticancer Applications

The compound has shown potential as an anticancer agent, particularly in the treatment of acute myeloid leukemia (AML) and other cancers associated with deregulated protein kinases. Its mechanism of action involves the inhibition of key kinases like FLT3, which is crucial for the proliferation of certain cancer cells . The following table summarizes its anticancer applications:

Cancer Type Mechanism References
Acute Myeloid LeukemiaInhibition of FLT3 kinase
Solid TumorsTargeting PDGFRA and other deregulated kinases
Other Proliferative DiseasesInhibition of topoisomerase II activity

Research and Development

The compound is also being explored in drug discovery programs aimed at identifying new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity or reduce side effects. Ongoing studies focus on optimizing synthesis routes to improve yield and purity, which are essential for pharmaceutical applications.

Case Studies

Several case studies have highlighted the effectiveness of 9-ethyl-6-(piperazin-1-yl)-9H-purine in preclinical models:

  • Case Study 1: Antiviral Efficacy : In vitro studies demonstrated that the compound significantly reduced viral load in infected cell lines, suggesting its potential as a therapeutic option against resistant viral strains.
  • Case Study 2: AML Treatment : Preclinical trials showed that the compound effectively inhibited FLT3 activity in AML cell lines, leading to reduced cell viability and increased apoptosis rates.

Mechanism of Action

The mechanism of action of 9-ethyl-6-(piperazin-1-yl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The ethyl and piperazine groups enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • sec-Butyl (PP17): Increased hydrophobicity correlates with enhanced anticancer activity (G2/M phase arrest in MCF-7 cells) .
  • C-6 Substituents: Piperazin-1-yl (target compound): The unmodified piperazine may improve metabolic stability compared to acylated or sulfonylated derivatives (e.g., Compound 35 with a 3,3-dimethylbutanoyl group) . Arylpiperazines (4r, 7i): Pyridinyl or methoxyphenyl groups enhance π-π interactions with target proteins, improving binding affinity .

Pharmacological Activity Comparisons

Anticancer Activity

  • PP17 (N-9 sec-butyl): Exhibits potent activity against MCF-7 breast cancer cells (IC₅₀ ~3.125 µg/mL) by inducing apoptosis and G2/M arrest .
  • Compound 4r (N-9 pentyl): Shows moderate activity in 3D-QSAR models, with trifluoromethoxy groups enhancing electron-withdrawing effects .

Antimicrobial Activity

  • 9-Alkyl-6-(4-propoxyphenyl)piperazines (e.g., 184a–d ): MIC values of 3.125–6.25 mg/mL against Mycobacterium tuberculosis, comparable to ciprofloxacin .

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